molecular formula C14H14FN3O2S B11120051 2-{[(2-fluorophenyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-{[(2-fluorophenyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B11120051
M. Wt: 307.35 g/mol
InChI Key: GEWWBGAFKIWCAY-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a halogenated ketone.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced via an amide coupling reaction between 2-fluorobenzoic acid and an amine derivative of the thiazole ring.

    Methylation: The final step involves the methylation of the nitrogen atoms to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorine atom in the benzamido group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-Fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorobenzamido)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of a fluorobenzamido group, a thiazole ring, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14FN3O2S

Molecular Weight

307.35 g/mol

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H14FN3O2S/c1-8-11(13(20)18(2)3)21-14(16-8)17-12(19)9-6-4-5-7-10(9)15/h4-7H,1-3H3,(H,16,17,19)

InChI Key

GEWWBGAFKIWCAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2F)C(=O)N(C)C

Origin of Product

United States

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